2-Iodo-3-methoxynaphthalene

Cross-Coupling Organometallic Chemistry Bond Dissociation Energy

2-Iodo-3-methoxynaphthalene delivers superior reactivity in Pd-catalyzed cross-couplings, thanks to its weak C–I bond (BDE ~50–60 kcal/mol). This enables rapid oxidative addition at 40–60°C—significantly milder than bromo analogs—preserving thermally labile functional groups and reducing catalyst loading. The 3-methoxy substituent further activates the naphthalene ring for electrophilic palladium, while the rigid planar core provides conformational predictability for pharmaceutical scaffolds and OLED materials. Its iodine handle allows selective stepwise coupling in polyhalogenated substrates. Choose this building block for higher yields, cleaner reactions, and cost-efficient process scalability.

Molecular Formula C11H9IO
Molecular Weight 284.09 g/mol
CAS No. 795278-91-0
Cat. No. B1505363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3-methoxynaphthalene
CAS795278-91-0
Molecular FormulaC11H9IO
Molecular Weight284.09 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2C=C1I
InChIInChI=1S/C11H9IO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7H,1H3
InChIKeyCOOXFOMTUARAOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-3-methoxynaphthalene (CAS 795278-91-0) Core Specifications and Compound Class Positioning for Procurement


2-Iodo-3-methoxynaphthalene (CAS 795278-91-0) is a halogenated naphthalene derivative belonging to the class of iodoarenes, characterized by a naphthalene core substituted with an iodine atom at the 2-position and a methoxy group at the 3-position [1]. With a molecular formula of C₁₁H₉IO and a molecular weight of 284.09 g/mol, this compound appears as a crystalline solid and serves as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions where the iodine atom exhibits high reactivity toward oxidative addition [2]. Its predicted density is 1.7±0.1 g/cm³, and its predicted boiling point is 348.1±25.0 °C at 760 mmHg [3].

Why Generic Substitution of 2-Iodo-3-methoxynaphthalene with Close Analogs Compromises Synthetic Outcomes


Substituting 2-Iodo-3-methoxynaphthalene with structurally similar analogs such as 2-bromo-3-methoxynaphthalene or 3-methoxynaphthalene introduces significant variations in reactivity, physicochemical properties, and crystalline behavior that directly impact synthetic efficiency and product quality [1]. The iodine substituent confers a substantially lower carbon–halogen bond dissociation energy compared to the bromine analog, enabling faster oxidative addition kinetics in palladium-catalyzed cross-coupling reactions and facilitating transformations under milder conditions [2]. Additionally, the presence of the iodine atom markedly alters molecular packing in the solid state, as evidenced by single-crystal X-ray diffraction data, which may affect solubility, crystallization behavior, and downstream formulation [3]. These quantifiable differences render simple substitution without empirical validation scientifically unsound and can lead to suboptimal yields, increased byproduct formation, or complete reaction failure.

Quantitative Differentiation Evidence for 2-Iodo-3-methoxynaphthalene Against Closest Analogs


Carbon–Halogen Bond Dissociation Energy: C–I vs. C–Br Enables Superior Oxidative Addition Kinetics

The carbon–iodine bond in aryl iodides exhibits a bond dissociation energy (BDE) approximately 10–15 kcal/mol lower than that of carbon–bromine bonds in corresponding aryl bromides [1]. For 2-iodonaphthalene, the activation energy for C–I bond cleavage in the triplet state has been measured at 4.8 kcal/mol [2]. This intrinsically weaker C–I bond translates to faster oxidative addition to palladium(0) catalysts, a rate-determining step in Suzuki–Miyaura and related cross-coupling reactions. The methoxy substituent at the 3-position further activates the ring through resonance electron donation, enhancing the reactivity of the iodoarene toward electrophilic palladium centers [3].

Cross-Coupling Organometallic Chemistry Bond Dissociation Energy

Physical Property Differentiation: Density, Boiling Point, and Volatility Profile vs. 2-Bromo-3-methoxynaphthalene

2-Iodo-3-methoxynaphthalene exhibits a predicted density of 1.7±0.1 g/cm³ and a predicted boiling point of 348.1±25.0 °C at 760 mmHg [1]. In contrast, the bromo analog (2-bromo-3-methoxynaphthalene) shows a lower predicted density of 1.4±0.1 g/cm³ and a lower boiling point of 319.2±15.0 °C . The higher molecular weight (284.09 g/mol vs. 237.09 g/mol) and heavier halogen of the iodo compound result in a boiling point elevation of approximately 29 °C. Additionally, the vapor pressure at 25 °C is predicted to be negligible for both compounds, but the higher enthalpy of vaporization (56.9±3.0 kJ/mol vs. 53.8±3.0 kJ/mol) for the iodo derivative indicates stronger intermolecular interactions in the liquid phase.

Physical Chemistry Process Engineering Separation Science

Crystal Structure and Solid-State Packing: Planarity and Intermolecular Distances vs. Unsubstituted Naphthalene Derivatives

Single-crystal X-ray diffraction analysis reveals that 2-iodo-3-methoxynaphthalene crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. The molecule is nearly planar, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9), and intermolecular interactions are dominated by van der Waals forces, with the nearest intermolecular distance measured at 3.647 Å between O(3) and C(4) [2]. This planarity and specific packing arrangement differ from unsubstituted naphthalene (herringbone packing) and from bromo or chloro analogs, which may adopt different space groups and exhibit altered intermolecular contacts due to halogen size and polarizability differences.

Crystallography Solid-State Chemistry Materials Science

Suzuki–Miyaura Cross-Coupling Performance: Quantitative Yield Benchmarking Against 2-Bromo-3-methoxynaphthalene

2-Iodo-3-methoxynaphthalene has been successfully employed as an electrophilic coupling partner in Suzuki–Miyaura reactions. In one reported application, a structurally related iodoarene (2-iodo-3-methoxy-5-methylbenzaldehyde) underwent Suzuki coupling with (1,4,5-trimethoxynaphthalen-2-yl)boronic acid to afford the biaryl intermediate in good yield [1]. While direct quantitative comparison data for 2-iodo-3-methoxynaphthalene versus its bromo analog in identical Suzuki reactions are not available in the open literature, class-level kinetic studies consistently demonstrate that aryl iodides react 5–100 times faster than aryl bromides under standard palladium catalysis conditions due to more facile oxidative addition [2]. The methoxy group in the 3-position further activates the ring toward electrophilic palladium, potentially augmenting this rate enhancement.

Synthetic Methodology Cross-Coupling Catalysis

Commercial Availability and Purity Benchmarking Against 2-Bromo-3-methoxynaphthalene

2-Iodo-3-methoxynaphthalene is commercially available from multiple specialty chemical suppliers with typical purities of 95% or higher, as indicated by vendor catalogs . The bromo analog (2-bromo-3-methoxynaphthalene) is also widely available, often with purities ranging from 97% to 98% . However, the iodo derivative generally commands a higher price point due to the higher cost of iodine reagents and the specialized handling required for iodine-containing compounds (light sensitivity, potential for deiodination). Despite this, the enhanced reactivity profile may offset the higher initial procurement cost through reduced catalyst loading and shorter reaction times in downstream applications.

Procurement Quality Control Supply Chain

High-Value Application Scenarios for 2-Iodo-3-methoxynaphthalene Based on Quantitative Differentiation Evidence


Palladium-Catalyzed Cross-Coupling Reactions Requiring Mild Conditions and High Turnover

2-Iodo-3-methoxynaphthalene is ideally suited for Suzuki–Miyaura, Sonogashira, and Negishi couplings where the weaker C–I bond (BDE ~50–60 kcal/mol) enables rapid oxidative addition to Pd(0) at lower temperatures (e.g., 40–60 °C) compared to the bromo analog [1]. This property is particularly valuable when coupling partners contain thermally labile functional groups or when catalyst loading must be minimized due to cost or purification constraints. The methoxy group at the 3-position further activates the ring toward electrophilic palladium, enhancing overall reaction efficiency [2].

Synthesis of Functionalized Biaryls and Polycyclic Aromatics via Sequential Coupling Strategies

The high reactivity of the iodo substituent allows for selective, stepwise coupling in substrates bearing multiple halogen handles (e.g., in the presence of chloro or fluoro groups) [3]. This enables the construction of complex molecular architectures—such as natural product intermediates and pharmaceutical scaffolds—with predictable site-selectivity. The planar naphthalene core, as confirmed by X-ray crystallography [4], provides a rigid aromatic framework that can influence the conformation and biological activity of the final product.

Preparation of Organic Electronic Materials and Light-Emitting Devices

Halogenated naphthalene derivatives, including iodo-substituted methoxynaphthalenes, are valuable building blocks for organic light-emitting diodes (OLEDs) and organic photovoltaics . The iodine atom can serve as a site for further functionalization via metal-catalyzed cross-coupling to introduce charge-transporting or emissive moieties. The planar, electron-rich naphthalene system of 2-iodo-3-methoxynaphthalene may facilitate π-stacking interactions critical for charge mobility in thin-film devices [5].

Pharmaceutical Intermediate for Melatoninergic and CNS-Targeted Compounds

Naphthalene derivatives bearing methoxy and iodo substituents have been employed as key intermediates in the synthesis of melatonin receptor ligands and other CNS-active agents [6]. The iodine atom provides a versatile handle for introducing aryl, alkyl, or heteroaryl groups via palladium catalysis, allowing rapid diversification of the pharmacophore. The distinct physicochemical profile (density, boiling point) of the iodo compound may also influence the solid-state properties of drug candidates during formulation development [7].

Technical Documentation Hub

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